molecular formula C4H8OS B1345183 S-Ethyl ethanethioate CAS No. 625-60-5

S-Ethyl ethanethioate

Cat. No.: B1345183
CAS No.: 625-60-5
M. Wt: 104.17 g/mol
InChI Key: APTGPWJUOYMUCE-UHFFFAOYSA-N
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Description

S-Ethyl ethanethioate, also known as ethyl thioacetate, is an organic compound with the molecular formula C4H8OS. It is a thioester derived from ethanethioic acid and ethanol. This compound is characterized by its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethyl ethanethioate can be synthesized through the esterification of ethanethioic acid with ethanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Ethyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Substitution: Nucleophiles such as alkoxides or thiolates can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

S-Ethyl ethanethioate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: this compound can be used in studies involving enzyme-catalyzed reactions, as thioesters are common intermediates in biochemical pathways.

    Medicine: Research into the pharmacological properties of thioesters may involve this compound as a model compound.

    Industry: It is used in the production of flavors and fragrances due to its distinct odor profile.

Mechanism of Action

The mechanism of action of S-Ethyl ethanethioate involves its reactivity as a thioester. Thioesters are known to participate in nucleophilic acyl substitution reactions, where the sulfur atom acts as a leaving group. This reactivity is exploited in various synthetic and biochemical processes. The molecular targets and pathways involved depend on the specific application, such as enzyme-catalyzed reactions in biological systems .

Comparison with Similar Compounds

Uniqueness: S-Ethyl ethanethioate is unique due to its specific ethyl group, which imparts distinct physical and chemical properties compared to its analogs. The ethyl group influences the compound’s boiling point, solubility, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

S-ethyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060807
Record name S-Ethyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, clear liquid
Record name S-Ethyl thioacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in alcohol; miscible in diethyl ether
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.979 (20°)
Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

625-60-5, 59094-77-8
Record name S-Ethyl thioacetate
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Record name S-Ethyl thiolacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanethioic acid, ethyl ester
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Record name Ethanethioic acid, S-ethyl ester
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Record name S-Ethyl thiolacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl ethanethioate
Source European Chemicals Agency (ECHA)
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Record name S-ethyl ethanethioate
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Record name S-ETHYL THIOLACETATE
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Record name S-Ethyl thioacetate
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URL http://www.hmdb.ca/metabolites/HMDB0031190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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